molecular formula C18H19N3O6S B2409394 N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 941983-35-3

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No. B2409394
CAS RN: 941983-35-3
M. Wt: 405.43
InChI Key: DPMCXGGQSRXKPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely influence the overall shape and properties of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could make the compound more explosive, while the sulfonamide group could increase its solubility in water .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines, including MPB, serve as crucial building blocks for drug construction. Their six-membered heterocyclic structure (one nitrogen atom and five carbon atoms) makes them versatile for designing pharmaceuticals. Researchers have explored various synthetic methods for substituted piperidines, aiming to create biologically active compounds. MPB’s structural features make it a promising candidate for drug development .

Anti-Inflammatory Agents

MPB’s sulfonamide group contributes to its anti-inflammatory properties. Researchers have investigated its potential as an anti-inflammatory agent, particularly in conditions like arthritis and autoimmune diseases. By modulating inflammatory pathways, MPB may offer therapeutic benefits.

Antimicrobial Activity

Studies have explored MPB’s antimicrobial potential. Its unique chemical structure may inhibit bacterial growth or interfere with essential cellular processes. Further research is needed to understand its mechanism of action and optimize its efficacy .

Anticancer Agents

The nitrobenzenesulfonamide moiety in MPB suggests potential anticancer activity. Researchers have investigated its effects on cancer cell lines, aiming to develop novel chemotherapeutic agents. MPB’s interactions with cellular targets could lead to selective cytotoxicity against cancer cells .

Spiro Compounds

MPB derivatives can form spiro compounds, which have diverse applications. Spiropiperidines, for instance, exhibit interesting pharmacological properties. Researchers have explored their use as ligands, enzyme inhibitors, and more .

Molecular Modeling and Structure-Activity Relationships

Computational studies involving MPB help elucidate its interactions with biological targets. Molecular modeling techniques allow researchers to predict binding affinities, optimize structures, and understand structure-activity relationships. Such insights guide drug design and optimization .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use as a drug .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-27-17-9-8-13(11-16(17)20-10-3-2-7-18(20)22)19-28(25,26)15-6-4-5-14(12-15)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMCXGGQSRXKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide

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